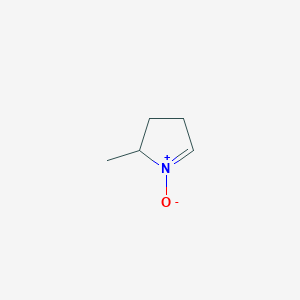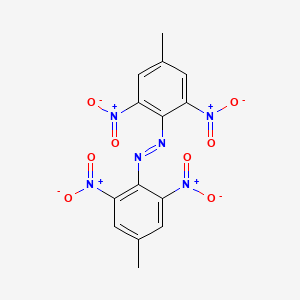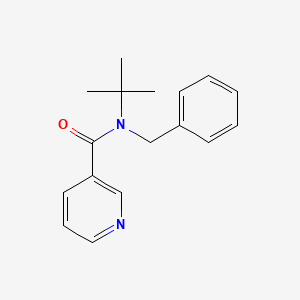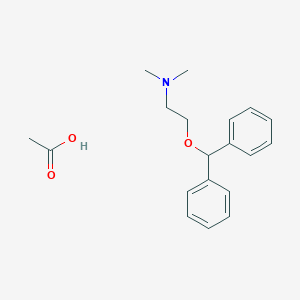
Acetic acid--2-(diphenylmethoxy)-N,N-dimethylethan-1-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2-(diphenylmethoxy)-N,N-dimethylethan-1-amine (1/1) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetic acid moiety linked to a diphenylmethoxy group and a dimethylethan-1-amine group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-(diphenylmethoxy)-N,N-dimethylethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of diphenylmethanol with dimethylamine in the presence of a suitable catalyst to form the intermediate diphenylmethoxy-N,N-dimethylethan-1-amine. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2-(diphenylmethoxy)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetic acid–2-(diphenylmethoxy)-N,N-dimethylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–2-(diphenylmethoxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Shares a similar diphenylmethoxy structure but differs in its amine group.
Dimethylaminoethanol: Contains a dimethylamino group but lacks the diphenylmethoxy moiety.
Acetic acid derivatives: Various acetic acid derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
Acetic acid–2-(diphenylmethoxy)-N,N-dimethylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.
Propiedades
Número CAS |
840517-01-3 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
acetic acid;2-benzhydryloxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21NO.C2H4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2(3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
VVHNXPVRIMOCHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


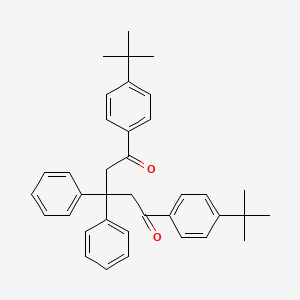
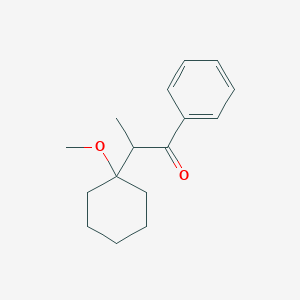
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
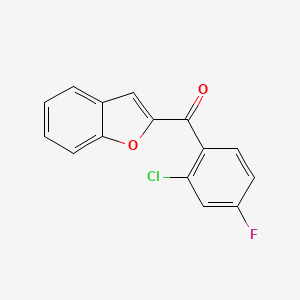
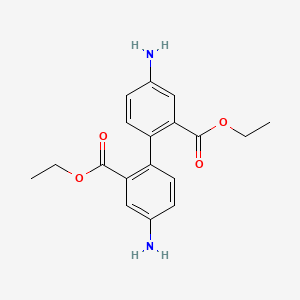
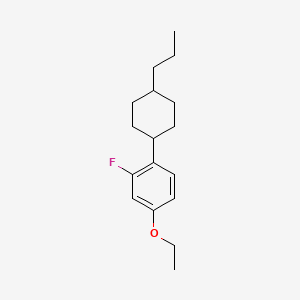
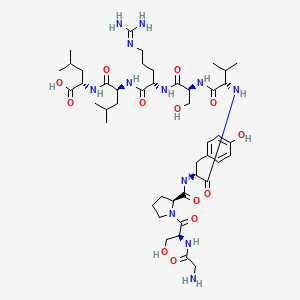


![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
